2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by a purine base attached to a furan ring, which is further substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method is the reductive amination of 5-hydroxymethylfurfural with primary amines using a non-noble metal catalyst based on monodisperse cobalt nanoparticles covered by a thin carbon layer. This reaction is performed under mild conditions (60°C and 4 bar H₂) using ethanol as a solvent, yielding the corresponding amino-alcohol in high yields .
Industrial Production Methods
For industrial-scale production, the process can be implemented in flow reactors by combining two consecutive fixed bed reactors. This method ensures high yield and stability over extended periods of operation. The reductive amination of 5-hydroxymethylfurfural with methylamine, followed by selective esterification of the hydroxymethyl group with fatty acids using lipase CALB as a biocatalyst, achieves practically total conversion to the corresponding amino-esters .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine nucleosides, which can have different functional groups attached to the purine or furan rings.
Scientific Research Applications
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(hydroxymethyl)propane-1,3-diol:
4-amino-5-hydroxymethyl-2-methylpyrimidine: This compound is involved in the biosynthesis of thiamine and has similar structural features.
Uniqueness
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is unique due to its combination of a purine base with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11N5O3 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17) |
InChI Key |
FZYYPNOHKXTKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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